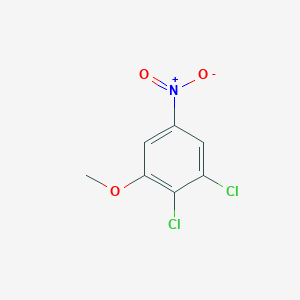
2,3-Dichloro-5-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-nitroanisole typically involves a multi-step process. One common method includes the nitration of 2,3-dichloroanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 5-position of the anisole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-nitroanisole undergoes various chemical reactions, including:
Halogenation: The addition of halogen atoms to the aromatic ring.
Reduction: The reduction of the nitro group to an amine group.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2,3-Dichloro-5-aminoanisole.
Substitution: 2,3-Dichloro-5-substituted anisole derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms on the aromatic ring can also participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dichloro-4-nitroanisole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
2,4-Dichloro-5-nitroanisole: Another isomer with different substitution patterns affecting its chemical behavior.
Uniqueness
2,3-Dichloro-5-nitroanisole is unique due to the specific positioning of the chlorine and nitro groups on the anisole ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
1,2-dichloro-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 |
Clave InChI |
LYFAMXRWZNBHLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

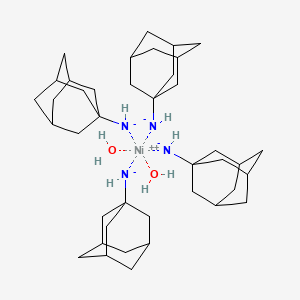
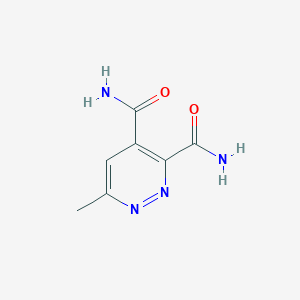
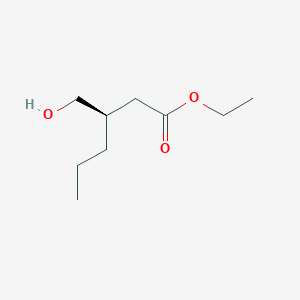
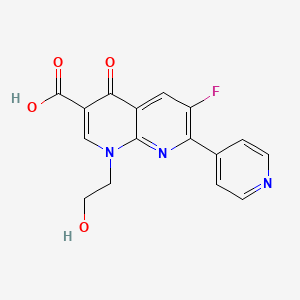
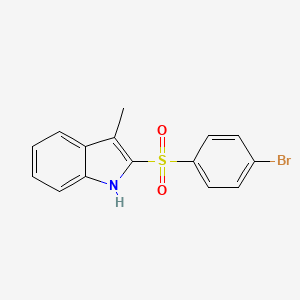
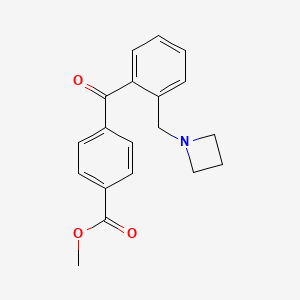
![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
